11b,17,20b,21-Tetrahydroxypregna-1,4-dien-3-one 21-Acetate
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Overview
Description
The compound 11b,17,20b,21-Tetrahydroxypregna-1,4-dien-3-one 21-Acetate is a complex organic molecule with significant importance in various scientific fields. This compound is characterized by its intricate structure, which includes multiple stereocenters and functional groups, making it a subject of interest in synthetic chemistry, pharmacology, and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11b,17,20b,21-Tetrahydroxypregna-1,4-dien-3-one 21-Acetate typically involves multi-step organic synthesis. The process often starts with the preparation of the core cyclopenta[a]phenanthrene structure, followed by the introduction of hydroxyl and acetoxy groups through selective functionalization reactions. Common reagents used in these steps include oxidizing agents, reducing agents, and protecting groups to ensure the selective formation of desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity. Advanced purification methods such as chromatography and crystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
11b,17,20b,21-Tetrahydroxypregna-1,4-dien-3-one 21-Acetate: undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to secondary alcohols.
Substitution: Replacement of hydroxyl groups with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pH, and solvent systems to ensure selective transformations.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated or aminated derivatives.
Scientific Research Applications
11b,17,20b,21-Tetrahydroxypregna-1,4-dien-3-one 21-Acetate: has diverse applications in scientific research:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 11b,17,20b,21-Tetrahydroxypregna-1,4-dien-3-one 21-Acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its application, such as its use in medicinal chemistry or biochemistry.
Comparison with Similar Compounds
Similar Compounds
Deprodone propionate: A structurally related compound with similar functional groups and stereochemistry.
(3R)-3-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-3,6-Dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid: Another compound with a similar core structure and functional groups.
Uniqueness
11b,17,20b,21-Tetrahydroxypregna-1,4-dien-3-one 21-Acetate: is unique due to its specific stereochemistry and the presence of both hydroxyl and acetoxy groups. This combination of features contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
[(2R)-2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h6,8,10,16-20,26-28H,4-5,7,9,11-12H2,1-3H3/t16-,17-,18-,19+,20+,21-,22-,23-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKFSLOWQCQNQJ-CGDAUVCTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]([C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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